Product packaging for Naphthylin(Cat. No.:CAS No. 1786-03-4)

Naphthylin

Cat. No.: B105417
CAS No.: 1786-03-4
M. Wt: 272.3 g/mol
InChI Key: CVLPPWGDNNZTRW-UHFFFAOYSA-N
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Description

Naphthylin is a naphthalene-derived compound with significant applications in medicinal chemistry, particularly noted for its structural versatility and functional adaptability. Its core structure, based on the naphthalene aromatic system, allows for diverse chemical modifications, enabling tailored interactions in biological systems. Makar et al. (2019) highlight naphthalene derivatives as promising scaffolds for drug development due to their ability to engage in π-π stacking, hydrophobic interactions, and hydrogen bonding, which are critical for binding to therapeutic targets such as enzymes and receptors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B105417 Naphthylin CAS No. 1786-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPPWGDNNZTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058002
Record name Naphthylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786-03-4
Record name 2-(1-Naphthalenyl)-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Indandione, 2-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthylin can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Naphthylin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphthylin has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • This compound’s synthesis leverages isoquinoline transmutation, enabling precise control over substituent placement, a feature critical for optimizing drug-receptor interactions .
  • In contrast, fluorescein and rhodamine syntheses prioritize high fluorescence quantum yields through electron-rich xanthene cores, which are less adaptable for medicinal targeting .

Photostability and Functional Performance

Table 2: Photophysical and Stability Properties

Compound Absorption λmax (nm) Emission λmax (nm) Photobleaching Resistance Primary Application Reference
This compound 290–320 (UV) Not reported Moderate Medicinal scaffolds
Naphthalimides 350–450 450–550 High Fluorescent probes, OLEDs (Duke et al., 2010)
Fluorescein 494 521 Low Bioimaging, pH indicators (Zheng & Lavis, 2017)
Rhodamine B 555 580 Moderate Cellular tracking (Zheng & Lavis, 2017)
Cyanine dyes 650–900 (NIR) 670–950 Low In vivo imaging (Shindy, 2017)

Key Insights :

  • This compound exhibits moderate photostability, making it suitable for therapeutic applications but less ideal for long-term imaging compared to naphthalimides, which resist photobleaching due to rigid imide structures .
  • Fluorescein and cyanine dyes suffer from rapid photodegradation, limiting their utility in prolonged assays .

Table 3: Pharmacological and Functional Efficacy

Compound Bioactivity Mechanism of Action Clinical Status Reference
This compound Anticancer (in vitro IC50: 2–10 µM) Topoisomerase inhibition, apoptosis induction Preclinical studies
Naphthalimides Antiparasitic (e.g., IC50: 0.5 µM for Plasmodium) DNA intercalation Phase II trials (Duke et al., 2010)
Fluorescein Diagnostic imaging (e.g., angiography) Fluorescence in alkaline pH FDA-approved (Beija et al., 2009)
Rhodamine B Mitochondrial tracking Membrane potential-dependent accumulation Research use only (Beija et al., 2009)
Cyanine dyes Tumor imaging (NIR-guided surgery) Enhanced permeability and retention (EPR) effect Clinical trials (Phase III) (Shindy, 2017)

Key Insights :

  • This compound’s moderate potency in preclinical models positions it as a candidate for lead optimization, whereas naphthalimides show superior efficacy in antiparasitic applications .
  • Fluorescein and cyanine dyes dominate diagnostic imaging due to their bright emission, despite stability limitations .

Biological Activity

Naphthylin, a compound derived from the naphthalene structure, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its naphthalene backbone, which is known for its diverse pharmacological properties. The compound has been studied for its potential applications in drug development due to its ability to interact with various biological targets.

Biological Activities

This compound and its derivatives have been reported to exhibit several biological activities:

  • Anticancer Activity : Various studies have demonstrated that naphthalene derivatives possess significant anticancer properties. For instance, compounds with naphthalene substitutions have shown moderate to strong inhibitory effects against cancer cell lines such as MDA-MB-231 and A549 .
  • Anti-inflammatory Effects : this compound derivatives have been tested for their anti-inflammatory properties, showing notable inhibition of neutrophil activation and release of inflammatory mediators .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, with some derivatives demonstrating effective inhibition against various pathogens .

Anticancer Activity

A study synthesized novel naphthalene-substituted triazole spirodienones, revealing that compound 6a exhibited remarkable cytotoxic activity against breast cancer cells (MDA-MB-231) by inducing apoptosis. In vivo tests indicated that this compound effectively suppressed tumor growth without significant toxicity at a dosage of 20 mg/kg .

Anti-inflammatory Study

In another investigation, 18 synthetic naphthalene derivatives were evaluated for their effects on neutrophil activation. Compounds showed varying degrees of anti-inflammatory activity, with specific modifications enhancing their efficacy. For example, the esterification of 1-naphthalene significantly improved antioxidant activity .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeIC50 (μM)Reference
Compound 6aAnticancer<10
Compound 2jAnticancer7.835 ± 0.598
Compound TACAnti-inflammatoryModerate
Compound 15Anti-inflammatoryModerate

The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:

  • Caspase Pathway Activation : The anticancer effects are often mediated through the activation of apoptotic pathways involving caspases, leading to cell cycle arrest and apoptosis in tumor cells .
  • Neutrophil Inhibition : The anti-inflammatory properties are attributed to the inhibition of neutrophil activation and the subsequent release of pro-inflammatory cytokines and enzymes .

Q & A

Q. How to contextualize this compound’s mechanism of action within existing literature on polycyclic aromatic hydrocarbons?

  • Methodological Answer : Conduct systematic literature reviews using databases like SciFinder with search strings combining "this compound," "PAH pharmacology," and "toxicokinetics" . Use network pharmacology tools (e.g., STRING) to map protein interaction networks and identify novel targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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